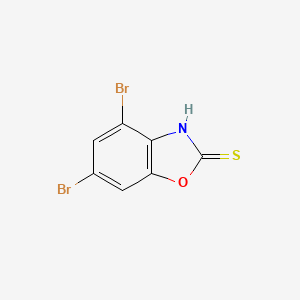

4,6-Dibromobenzooxazole-2-thione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dibromo-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCGAMAWAYOEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=S)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682074 | |

| Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-48-6 | |

| Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,6-Dibromobenzooxazole-2-thione from 2-aminophenol

An In-Depth Technical Guide to the Synthesis of 4,6-Dibromobenzooxazole-2-thione from 2-Aminophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 4,6-Dibromobenzooxazole-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis commences with the cyclocondensation of 2-aminophenol with carbon disulfide to yield the core intermediate, benzoxazole-2-thione. This intermediate is subsequently subjected to electrophilic bromination to afford the final target compound. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, critical safety considerations, and robust analytical characterization methods. The content is tailored for researchers, chemists, and professionals in the field of drug development, providing the necessary technical depth and practical insights for successful synthesis and validation.

Introduction and Synthetic Rationale

Benzoxazole derivatives are a cornerstone scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The benzoxazole-2-thione motif, in particular, serves as a versatile intermediate for further functionalization, allowing for the exploration of chemical space in drug discovery programs.[2] The introduction of halogen atoms, such as bromine, onto the aromatic ring can significantly modulate the compound's physicochemical properties and biological activity through effects on lipophilicity, metabolic stability, and binding interactions.

The synthesis of 4,6-Dibromobenzooxazole-2-thione from 2-aminophenol is a logical and efficient two-step process. The initial step establishes the core heterocyclic system, while the second step installs the desired halogen substituents with regiochemical control. This guide elucidates this strategic approach, emphasizing both theoretical understanding and practical execution.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the benzoxazole-2-thione core and its subsequent dibromination. This sequential process allows for the isolation and purification of the intermediate, ensuring a higher purity of the final product.

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of Benzoxazole-2-thione Intermediate

The foundational step involves the reaction of 2-aminophenol with carbon disulfide in a basic medium. This reaction is a classic and efficient method for constructing the benzoxazole-2-thione scaffold.[3][4]

Reaction Mechanism

The mechanism proceeds via a base-catalyzed cyclocondensation pathway. The key steps are:

-

Dithiocarbamate Formation: The amino group of 2-aminophenol, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., KOH), the resulting dithiocarbamic acid is deprotonated to form a potassium dithiocarbamate salt.

-

Intramolecular Cyclization: The phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as an intramolecular nucleophile. It attacks the thiocarbonyl carbon of the dithiocarbamate intermediate.

-

Elimination: The resulting cyclic intermediate eliminates a molecule of hydrogen sulfide (H₂S) upon acidification during workup, leading to the formation of the stable, aromatic benzoxazole-2-thione ring system.

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

Chemical properties of 4,6-Dibromobenzooxazole-2-thione

An In-Depth Technical Guide to the Chemical Properties of 4,6-Dibromobenzooxazole-2-thione

Introduction

4,6-Dibromobenzooxazole-2-thione is a halogenated heterocyclic compound featuring a fused benzoxazole and thione functional group. Its chemical structure, identified by the CAS Number 1215206-48-6, makes it a molecule of significant interest in medicinal chemistry and materials science. The benzoxazole core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of the thione group, a bioisosteric replacement for a carbonyl group, can enhance pharmacokinetic properties and introduce new interaction capabilities within biological systems.[3] Furthermore, the two bromine atoms on the benzene ring provide sites for further functionalization through cross-coupling reactions and influence the molecule's overall electronic properties and lipophilicity.

This guide provides a comprehensive overview of the chemical properties of 4,6-Dibromobenzooxazole-2-thione, intended for researchers, scientists, and drug development professionals. It covers the synthetic pathway, spectroscopic characteristics, chemical reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.

Section 1: Synthesis and Mechanistic Pathway

The synthesis of benzoxazole-2-thiones is a well-established process in heterocyclic chemistry. A highly practical and common method involves the cyclization of 2-aminophenols with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[1] This one-pot protocol is efficient for generating the core scaffold.[4] For the specific synthesis of 4,6-Dibromobenzooxazole-2-thione, the logical starting material would be 2-amino-3,5-dibromophenol.

Proposed Synthetic Protocol

-

Reaction Setup: To a solution of 2-amino-3,5-dibromophenol (1 equivalent) in ethanol, add potassium hydroxide (1.1 equivalents) and stir until fully dissolved.

-

Thionation Agent Addition: Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise. The reaction is typically exothermic.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of ~5-6. This will precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality and Mechanism

The reaction proceeds via a nucleophilic attack mechanism. The hydroxide base deprotonates the phenol, and potentially the amine, increasing its nucleophilicity. The highly nucleophilic aminophenoxide then attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate. Subsequent intramolecular cyclization, driven by the proximate amino group attacking the thiocarbonyl carbon, forms the five-membered oxazole ring, followed by elimination of water and a sulfide species to yield the final benzoxazole-2-thione product.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4,6-Dibromobenzooxazole-2-thione.

Section 2: Physicochemical and Spectroscopic Properties

The structural features of 4,6-Dibromobenzooxazole-2-thione give rise to a distinct spectroscopic signature. While specific experimental data is not widely published, we can predict the characteristic properties based on known data for analogous benzoxazole-2-thiones and general spectroscopic principles.[5][6]

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 1215206-48-6 | |

| Molecular Formula | C₇H₃Br₂NOS | |

| Molecular Weight | 308.98 g/mol | [7] |

| IUPAC Name | 4,6-dibromo-1,3-benzoxazole-2(3H)-thione | |

| Physical Form | Expected to be a solid at room temperature | General |

Thione-Thiol Tautomerism

A critical chemical property of 2-thione heterocyclic compounds is their ability to exist in equilibrium between the thione (amide-like) and thiol (aromatic) tautomeric forms.[8] In solution, the thione form is generally more stable.[8][9] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. Spectroscopic methods, particularly NMR, can be used to study this equilibrium.

Caption: Thione-thiol tautomerism in the benzoxazole-2-thione core.

Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 12-14 ppm (broad singlet, 1H, N-H): The N-H proton of the thione tautomer is expected to be significantly deshielded.[8] δ 7.5-8.0 ppm (two doublets, 2H, Ar-H): The two aromatic protons on the benzene ring will appear as doublets due to ortho-coupling, in a region typical for aromatic protons. | Protons attached to nitrogen in a thione system are acidic and appear far downfield. Aromatic protons in electron-deficient rings appear in this range. |

| ¹³C NMR | δ ~180-190 ppm (C=S): The thiocarbonyl carbon is highly characteristic and appears significantly downfield.[6] δ 100-150 ppm (Ar-C): Six aromatic carbons, with those bonded to bromine appearing at the lower end of the range and those bonded to N/O at the higher end. | The C=S bond has a large chemical shift anisotropy, leading to its downfield position. The specific shifts of the aromatic carbons are influenced by the electronegativity of the attached heteroatoms and halogens.[10] |

| FT-IR (cm⁻¹) | ~3100-3200 (N-H stretch): Broad peak indicative of the N-H bond. ~1600 & ~1450 (C=C stretch): Aromatic ring vibrations.[11] ~1250-1350 (C=S stretch): Characteristic thione stretch. ~1200 & ~1050 (C-O-C stretch): Asymmetric and symmetric stretching of the ether linkage in the oxazole ring.[5] | These absorption frequencies correspond to the specific vibrational modes of the functional groups present in the molecule.[12] |

| Mass Spec (EI) | M⁺ at m/z 307/309/311: A characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for ⁷⁹Br and ⁸¹Br). Key Fragments: Loss of CO, S, Br. | The isotopic distribution of bromine is a powerful diagnostic tool. Fragmentation patterns will reflect the stability of the benzoxazole core.[13] |

Section 3: Chemical Reactivity and Derivatization

The reactivity of 4,6-Dibromobenzooxazole-2-thione is governed by several key features: the acidic N-H proton, the nucleophilic sulfur atom (in the thiol form), and the two bromine atoms on the aromatic ring.

-

N-Alkylation/Acylation: The nitrogen atom is a primary site for electrophilic attack. In the presence of a base, the N-H proton can be removed, and the resulting anion can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy for modifying the properties of benzoxazole-2-thiones.[14]

-

S-Alkylation: The thiol tautomer possesses a nucleophilic sulfur atom. Reaction with alkyl halides can lead to the formation of S-alkylated products, which are 2-(alkylthio)benzoxazoles. The choice of reaction conditions (e.g., solvent, base) can often influence the selectivity between N- and S-alkylation.

-

Palladium-Catalyzed Cross-Coupling: The two bromine atoms on the aromatic ring are handles for derivatization via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups, enabling the synthesis of complex molecular libraries for screening in drug discovery programs.

-

Thione to Oxo Conversion: The thione group can be converted back to its carbonyl (oxo) analogue using various oxidizing agents. This transformation can be useful for structure-activity relationship (SAR) studies, comparing the biological effects of the thione versus the corresponding oxo derivative.[4]

Reactivity Map

Caption: Key reactive sites and derivatization pathways.

Section 4: Significance in Drug Development

The 4,6-Dibromobenzooxazole-2-thione scaffold is a promising starting point for the development of novel therapeutic agents. The benzoxazole ring system is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets.

-

Enzyme Inhibition: Benzoxazole-2-thione derivatives have been identified as potent inhibitors of bacterial hyaluronan lyase, an enzyme involved in microbial spread. This makes them attractive candidates for the development of new antibiotics.[15] The core structure fits into the enzymatic active site, mimicking the binding of the natural substrate.

-

Anticancer and Antimicrobial Potential: The broader class of benzoxazole derivatives has demonstrated significant anticancer, antibacterial, and antifungal activities.[1] The dibromo-substitution pattern can be strategically utilized to enhance potency or modulate selectivity towards specific cancer cell lines or microbial strains.

-

Scaffold for Library Synthesis: As outlined in the reactivity section, the multiple functional handles on the molecule make it an ideal scaffold for combinatorial chemistry. Libraries of derivatives can be synthesized and screened against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, accelerating the drug discovery process.

Section 5: Safety and Handling

According to available safety data sheets, 4,6-Dibromobenzooxazole-2-thione should be handled with care in a laboratory setting.

-

General Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from heat and oxidizing agents.[16]

-

Combustion Products: Hazardous combustion products may include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides.[16]

4,6-Dibromobenzooxazole-2-thione is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its chemical properties are defined by the interplay between the benzoxazole core, the thione functional group, and the dibromo-substitution pattern. A clear synthetic pathway, predictable spectroscopic signature, and multiple sites for chemical derivatization make it an attractive scaffold for further investigation. The established biological relevance of the benzoxazole-2-thione core suggests that derivatives of this compound could lead to the development of novel therapeutics with a range of applications.

References

-

Jedrzejas, M. J., & Pummangura, S. (2007). Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole. PubMed. Available at: [Link]

-

Taylor, C. M. (2023). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Available at: [Link]

-

Chemsrc. (n.d.). 4,6-Dibromobenzo[d]oxazole-2(3H)-thione. Chemsrc.com. Available at: [Link]

-

Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]

-

Al-Awadi, N. A., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link]

-

Brillon, D. (1992). Recent Developments in the Area of Thionation Methods and Related Synthetic Applications. Taylor & Francis Online. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. organic-chemistry.org. Available at: [Link]

-

Pasha, M. A., & Madhuri, C. (2021). Synthesis of benzoxazole-2-ones, benzothiazole-2-ones and their 2-thione derivatives: Efficient conversion of 2-thione to 2-oxo derivatives. Indian Academy of Sciences. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (1974). SUBSTITUTED BENZOXAZOLE/BENZTHIAZOLE-2-THIONES, INTERRELATIONSHIP BETWEEN ANTICONVULSANT ACTIVITY AND INHIBITION OF NICOTINAMIDE ADENINE DINUCLEOTIDE-DEPENDENT OXIDATIONS AND MONOAMINE OXIDASE. Semantic Scholar. Available at: [Link]

-

Cheerala, V. S. K., et al. (2023). Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. RSC Publishing. Available at: [Link]

-

Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Wang, W., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

Li, M., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

-

Sionkowska, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. colorado.edu. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. organic-chemistry.org. Available at: [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. rsc.org. Available at: [Link]

-

Le, T. H. T., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Available at: [Link]

-

Fadda, A. A., et al. (2012). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of benzoxazole-2-thione derivatives. ResearchGate. Available at: [Link]

-

Kumar, S., & Guntreddi, T. (n.d.). Reactivity Study of 4-Hydroxy-2H-chromene-2-thione with Symmetrical 1,4-Acetylene Dicarboxylate and Methyl Propiolate Using Ytterbium(III) Triflate as Catalyst. Royal Society of Chemistry. Available at: [Link]

-

Voigt, D., & Hörnig, S. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]

-

Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Long, M. J. C., et al. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. National Institutes of Health. Available at: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzoxazole-2-ones, benzothiazole-2-ones and their 2-thione derivatives: Efficient conversion of 2-thione to 2-oxo derivatives - Publications of the IAS Fellows [repository.ias.ac.in]

- 5. esisresearch.org [esisresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. chiralen.com [chiralen.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. edu.rsc.org [edu.rsc.org]

- 13. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SUBSTITUTED BENZOXAZOLE/BENZTHIAZOLE-2-THIONES, INTERRELATIONSHIP BETWEEN ANTICONVULSANT ACTIVITY AND INHIBITION OF NICOTINAMIDE ADENINE DINUCLEOTIDE-DEPENDENT OXIDATIONS AND MONOAMINE OXIDASE | Semantic Scholar [semanticscholar.org]

- 15. Design of new benzoxazole-2-thione-derived inhibitors of Streptococcus pneumoniae hyaluronan lyase: structure of a complex with a 2-phenylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4,6-Dibromobenzo[d]oxazole-2(3H)-thione | CAS#:1215206-48-6 | Chemsrc [chemsrc.com]

Spectroscopic data (NMR, IR, Mass Spec) of 4,6-Dibromobenzooxazole-2-thione

An In-Depth Technical Guide to the Spectroscopic Data of 4,6-Dibromobenzooxazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromobenzooxazole-2-thione is a halogenated heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. Benzoxazole derivatives are known to possess a wide range of pharmacological activities.[1][2] The incorporation of bromine atoms into the benzene ring can substantially modify the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate structural elucidation is the bedrock of drug discovery and development, making a thorough understanding of the spectroscopic characteristics of molecules like 4,6-Dibromobenzooxazole-2-thione essential.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,6-Dibromobenzooxazole-2-thione (CAS No: 1215206-48-6).[3][4] The interpretation and predictions herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Molecular Structure and Tautomerism

The structure of 4,6-Dibromobenzooxazole-2-thione, with a molecular formula of C₇H₃Br₂NOS and a molecular weight of 308.98 g/mol , presents an interesting case of tautomerism.[4][5] Like its analogues, it is capable of existing in an equilibrium between the thione and thiol forms.[6] This equilibrium involves the migration of a proton between the nitrogen atom and the exocyclic sulfur atom. The predominant tautomer can be influenced by factors such as the solvent and the physical state (solid vs. solution). Spectroscopic techniques are pivotal in identifying the dominant form under specific conditions.

-

Thione Form: Characterized by a C=S double bond and an N-H bond.

-

Thiol Form: Characterized by a C-S-H single bond and a C=N double bond within the ring.

The spectroscopic data discussed in this guide will primarily assume the thione form, which is often favored in similar systems, but will also address the spectral signatures that would indicate the presence of the thiol tautomer.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4,6-Dibromobenzooxazole-2-thione, the presence of two bromine atoms gives rise to a highly characteristic isotopic pattern.

Predicted Mass Spectrum

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Consequently, a molecule containing two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M⁺).

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1, a clear indicator of the presence of two bromine atoms.[7][8]

Fragmentation Pattern: Electron ionization (EI) mass spectrometry of benzoxazole derivatives often involves fragmentation of the heterocyclic ring.[9][10] Key fragmentation pathways for 4,6-Dibromobenzooxazole-2-thione could include:

-

Loss of the sulfur atom or a thio-radical.

-

Loss of a bromine atom, which is a common fragmentation for halogenated compounds.[11]

-

Cleavage of the oxazole ring, leading to the loss of CO or HCN.[10]

Data Summary: Mass Spectrometry

| Feature | Predicted Observation | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 307 | Corresponding to the C₇H₃⁷⁹Br₂NOS isotopologue |

| Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ | Presence of two bromine atoms |

| Peak Intensities | ~1:2:1 ratio | Natural abundance of ⁷⁹Br and ⁸¹Br isotopes |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a volatile organic solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion cluster and significant fragment ions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,6-Dibromobenzooxazole-2-thione is expected to show characteristic absorption bands corresponding to its thione and aromatic components.

Predicted IR Absorption Bands

The thione tautomer is expected to exhibit the following key absorptions:

-

N-H Stretch: A medium to weak band around 3400-3300 cm⁻¹. The position and broadness can be affected by hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=N Stretch: A strong absorption in the region of 1630-1605 cm⁻¹.[2]

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.[2]

-

C=S (Thione) Stretch: A strong band is expected around 1330 cm⁻¹. The thioamide group in related compounds also shows strong bands near 1200 and 1500 cm⁻¹.[12]

-

C-O-C Stretch: Bands associated with the ether linkage within the oxazole ring, typically around 1250-1050 cm⁻¹.

-

C-Br Stretch: Absorptions for the carbon-bromine bonds are expected in the far-infrared region, typically below 700 cm⁻¹.

The presence of a sharp S-H stretching band around 2600-2550 cm⁻¹ would be indicative of the thiol tautomer.

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |

| 3400-3300 | N-H Stretch | Medium |

| >3000 | Aromatic C-H Stretch | Sharp, Medium |

| 1630-1605 | C=N Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| ~1330 | C=S Stretch | Strong |

| 1250-1050 | C-O-C Stretch | Strong |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4,6-Dibromobenzooxazole-2-thione is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton.

-

Aromatic Protons (H-5 and H-7): The benzene ring has two remaining protons. H-5 is situated between the two bromine atoms, and H-7 is adjacent to the oxazole ring fusion. Due to the electron-withdrawing nature of the bromine atoms and the heterocyclic ring, these protons will be deshielded and resonate in the downfield aromatic region (typically δ 7.0-8.5 ppm).[13] They are expected to appear as two distinct signals. Given their meta-relationship, a small coupling constant (J ≈ 2-3 Hz) might be observed, or they could appear as singlets depending on the resolution.

-

N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. It could appear in a wide range, from δ 8.0 to 12.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the seven unique carbon atoms in the molecule.

-

C=S Carbon (C-2): This carbon is highly deshielded due to its attachment to two heteroatoms (N and S) and its double bond character. It is expected to resonate far downfield, likely in the range of δ 180-190 ppm.

-

Bridgehead Carbons (C-3a and C-7a): These quaternary carbons, part of the ring fusion, will be deshielded and are expected in the δ 140-152 ppm region.[13]

-

Bromine-Substituted Carbons (C-4 and C-6): The carbons directly attached to the bromine atoms will have their chemical shifts influenced by the heavy atom effect and are expected in the aromatic region.

-

Aromatic CH Carbons (C-5 and C-7): These carbons will resonate in the typical aromatic region (δ 110-130 ppm).

-

Aromatic Quaternary Carbon (C-3a): This carbon, part of the oxazole ring, will also be in the aromatic region but further downfield due to its proximity to the heteroatoms.

Data Summary: NMR Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.5-8.5 | Singlet or Doublet (meta-coupling) | H-5, H-7 |

| 8.0-12.0 | Broad Singlet | N-H |

¹³C NMR (Predicted)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 180-190 | C-2 (C=S) |

| 140-152 | C-3a, C-7a |

| 110-140 | C-4, C-5, C-6, C-7 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[13] DMSO-d₆ is often a good choice for this type of molecule as it can solubilize the compound and allows for the observation of exchangeable protons like N-H.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should encompass the aromatic and any potential N-H proton signals (e.g., 0-14 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualizing the Analytical Workflow

The structural elucidation of 4,6-Dibromobenzooxazole-2-thione is a multi-step process where each spectroscopic technique provides complementary information.

Caption: Workflow for the structural elucidation of 4,6-Dibromobenzooxazole-2-thione.

Conclusion

The spectroscopic characterization of 4,6-Dibromobenzooxazole-2-thione relies on the integrated application of mass spectrometry, IR, and NMR spectroscopy. The presence of two bromine atoms provides a definitive signature in the mass spectrum with a ~1:2:1 isotopic cluster for the molecular ion. The IR spectrum is expected to confirm the presence of the thione (C=S) and N-H functional groups, while NMR spectroscopy will elucidate the precise arrangement of the aromatic protons and the carbon skeleton. This guide provides a detailed predictive framework and standardized protocols to assist researchers in the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its potential application in drug discovery and development.

References

- ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles.

- Preti, C., & Tosi, G. (1976). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 54(1), 85-91.

- Al-Hourani, B. J., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Journal of Molecular Structure, 1240, 130548.

- Jadhav, S. D., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical approaches. Journal of Molecular Structure, 1149, 938-953.

- Kumar, A., et al. (2018).

- Bhavya Sai, K., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260.

-

NIST. (n.d.). Benzoxazole. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Ellis, B., & Griffiths, P. J. F. (1966). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic, 2, 224-226.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer.

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Br and Cl. Retrieved from [Link]

-

Chemsrc. (n.d.). 4,6-Dibromobenzo[d]oxazole-2(3H)-thione. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4,6-Dihydroxy-4,6-dimethyl-1,3-diazinane-2-thione. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). SYNTHESIS OF 6-BROMO-BENZO[2,1-b]PYRIMIDIN-4-THIONES.

Sources

- 1. esisresearch.org [esisresearch.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Dibromobenzo[d]oxazole-2(3H)-thione | CAS#:1215206-48-6 | Chemsrc [chemsrc.com]

- 4. 4,6-Dibromobenzooxazole-2-thione | 1215206-48-6 [sigmaaldrich.com]

- 5. chiralen.com [chiralen.com]

- 6. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of 4,6-Dibromobenzooxazole-2-thione: Awaiting Experimental Determination

A comprehensive search of established crystallographic databases and the broader scientific literature has revealed that the crystal structure of 4,6-Dibromobenzooxazole-2-thione has not yet been experimentally determined and publicly reported. While the compound is known and commercially available, detailed information regarding its three-dimensional atomic arrangement, molecular geometry, and intermolecular interactions in the solid state is currently unavailable.

This absence of crystallographic data precludes the creation of an in-depth technical guide on its crystal structure analysis. Such a guide would necessitate a complete set of experimental results, including:

-

Synthesis and Crystallization: Detailed procedures for the synthesis of 4,6-Dibromobenzooxazole-2-thione and the growth of single crystals suitable for X-ray diffraction.

-

Data Collection: Parameters of the X-ray diffraction experiment, such as the X-ray source, temperature, and detector settings.

-

Structure Solution and Refinement: Information on the software used to solve and refine the crystal structure, as well as the final refinement statistics.

-

Crystallographic Data: A comprehensive table of crystallographic parameters, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

-

Molecular and Supramolecular Analysis: A detailed discussion of bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and stacking interactions.

Without this foundational data, any attempt to create a technical guide would be purely speculative and would not meet the required standards of scientific integrity and accuracy.

For researchers, scientists, and drug development professionals interested in the structural characteristics of 4,6-Dibromobenzooxazole-2-thione, the logical next step would be to perform a single-crystal X-ray diffraction study. Such an analysis would provide invaluable insights into its molecular conformation, potential polymorphs, and the nature of its interactions in the solid state, which are crucial for understanding its physicochemical properties and potential applications.

Once the crystal structure is determined and the data is published, a comprehensive technical guide could then be developed. This guide would detail the experimental workflow, from crystal growth to data analysis, and provide a thorough interpretation of the structural features of 4,6-Dibromobenzooxazole-2-thione.

We encourage researchers with access to the necessary facilities to undertake this crystallographic investigation and contribute this valuable data to the scientific community. The Cambridge Structural Database (CSD) would be the appropriate repository for depositing the determined crystal structure, ensuring its accessibility to the global scientific community.

A Technical Guide to the Biological Activity of Brominated Benzoxazole Derivatives

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] The strategic introduction of halogen atoms, particularly bromine, onto this core structure has emerged as a powerful tool for modulating physicochemical properties and enhancing biological potency. This guide provides an in-depth exploration of the diverse biological activities of brominated benzoxazole derivatives, with a focus on their anticancer and antimicrobial properties. We will dissect the causality behind experimental designs, present detailed methodologies for key biological assays, and synthesize structure-activity relationship insights to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Benzoxazole Core and the Significance of Bromination

Benzoxazole, an aromatic organic compound composed of a fused benzene and oxazole ring, is considered a "privileged scaffold".[1] This designation stems from its ability to interact with a wide array of biological targets, leading to diverse therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3][5] Benzoxazoles are structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with the biopolymers of living systems.[6]

The process of halogenation, specifically bromination, is a cornerstone of modern drug design. The introduction of a bromine atom can profoundly influence a molecule's characteristics:

-

Enhanced Lipophilicity: Bromine's lipophilic nature can improve a compound's ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration.[7]

-

Metabolic Stability: The carbon-bromine bond can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.

-

Binding Interactions: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with biological targets like proteins and enzymes. This can lead to enhanced binding affinity and selectivity.[7]

This guide delves into the synthesis, multifaceted biological activities, and analytical evaluation of brominated benzoxazole derivatives, providing a robust framework for their continued investigation and development.

Synthetic Strategies for Brominated Benzoxazoles

The synthesis of brominated benzoxazoles typically involves a multi-step process, starting with either pre-brominated precursors or post-synthesis bromination of the benzoxazole core. A common and effective method involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid or its derivative.

A generalized approach involves reacting a bromo-substituted benzoic acid with a 2,4-diaminophenol in the presence of a condensing agent like polyphosphoric acid (PPA) at elevated temperatures.[8] This one-pot reaction leads directly to the formation of the brominated benzoxazole ring system.

Logical Diagram: General Synthesis Pathway

Caption: Generalized synthetic route for brominated benzoxazoles.

Anticancer Activity: Mechanisms and Efficacy

Brominated benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast, colon, lung, and liver cancers.[9][10][11] The bromine substituent often plays a crucial role in enhancing this activity.

A notable example is the derivative 5-amino-2-[p-bromophenyl]-benzoxazole (BB) , which has shown pronounced anticancer effects in breast cancer cell lines (MCF-7 and MDA-MB).[9] Studies on this compound revealed that its mechanism of action involves:

-

Induction of Apoptosis: BB was found to increase the population of apoptotic cells, as confirmed by TUNEL staining. This programmed cell death is a key mechanism for eliminating cancerous cells.[9]

-

Modulation of Apoptotic Proteins: The compound was observed to decrease the levels of anti-apoptotic Bcl-2 and pro-survival NF-κB, while increasing levels of pro-apoptotic Cytochrome C.[9]

-

Anti-Angiogenic Effects: BB application led to a decrease in Vascular Endothelial Growth Factor (VEGF) staining.[9] Since VEGF is critical for tumor neovascularization, its inhibition suggests the compound can help starve tumors of their nutrient supply.[9]

The position of the bromine atom is critical. For instance, compounds with a bromo group on the benzene ring attached at the 2-position of the benzoxazole core have shown potent activity.[12]

Data Summary: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | Assay | IC50 Value | Reference |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 (Breast) | MTT | 22 nM | [9] |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MDA-MB (Breast) | MTT | 28 nM | [9] |

| Compound 3m | HT-29 (Colon) | MTT | Not specified, but showed high activity | [10] |

| Compound 3n | HT-29 (Colon) | MTT | Not specified, but showed high activity | [10] |

| Naphthoxazole analog with Chlorine | A549 (Lung), HT29 (Colon), etc. | Not specified | 2.18–2.89 µM | [11] |

Signaling Pathway: Proposed Apoptotic Mechanism

Caption: Simplified pathway of apoptosis induced by brominated benzoxazoles.

Antimicrobial Activity: A Broad-Spectrum Approach

Synthetic benzoxazole derivatives are well-documented for their wide spectrum of antimicrobial activity.[5] The introduction of bromine has been shown to significantly enhance this property, yielding compounds active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5][8]

Causality in Potency: The increased antimicrobial effect of brominated derivatives can be attributed to several factors. The bromine atom enhances the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell walls of microorganisms.[7] Furthermore, theoretical studies and molecular docking suggest that these compounds may act by inhibiting essential bacterial enzymes. For example, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) is suggested to exhibit inhibitory activity against the GyrB complex of DNA gyrase, a crucial enzyme for bacterial DNA replication.[7][8]

A study on 3-(2-benzoxazol-5-yl)alanine derivatives found that introducing a bromine atom at position 7 of the benzoxazole ring resulted in the most active compound against Gram-positive bacteria (B. subtilis), with a minimal inhibitory concentration (MIC) almost three times lower than its non-brominated counterpart.[5]

Data Summary: In Vitro Antimicrobial Activity (MIC)

| Compound Type | Microorganism | MIC Value | Reference |

| Brominated Benzoxazole (NBBPA) | Gram-positive & Gram-negative bacteria | Moderate Activity (Specific values vary) | [8] |

| 7-Bromo-benzoxazolylalanine derivative | Bacillus subtilis | ~3x more potent than non-brominated analog | [5] |

| Various Benzoxazole Derivatives | E. coli, P. aeruginosa, S. typhi, C. albicans | 1.22 x 10⁻³ to 2.57 x 10⁻³ µM | [2] |

| Benzoxazole-triazoles (Bromo-substituted) | S. aureus, B. subtilis, E. coli, K. pneumoniae | Good activity, better than F/Cl analogs | [12] |

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of brominated benzoxazoles relies on standardized, self-validating protocols.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated benzoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow Diagram: MTT Assay

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. esisresearch.org [esisresearch.org]

- 9. medicinescience.org [medicinescience.org]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

The Therapeutic Potential of Dibrominated Heterocycles: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Bromine in Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms has proven to be a powerful tool for modulating the pharmacological properties of therapeutic agents. Among the halogens, bromine possesses a unique combination of physicochemical characteristics—van der Waals radius, electronegativity, and lipophilicity—that make it particularly valuable in drug design. When incorporated into heterocyclic scaffolds, which are themselves foundational structures in a vast number of approved drugs, bromine atoms can profoundly influence a molecule's binding affinity, metabolic stability, and overall therapeutic efficacy.[1][2][3][4] This guide provides an in-depth technical exploration of dibrominated heterocycles, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas, from oncology to infectious diseases and neuroprotection. We will delve into their natural origins, synthetic accessibility, mechanisms of action, and structure-activity relationships, offering a comprehensive resource for researchers and drug development professionals.

Sources of Dibrominated Heterocycles: Nature's Blueprint and Synthetic Ingenuity

Dibrominated heterocyclic compounds are found in a diverse array of natural sources, most notably in marine organisms, and are also accessible through a variety of synthetic routes.

Natural Sources: A Marine Treasure Trove

The marine environment, particularly sponges of the orders Agelasida and Verongiida, is a rich reservoir of structurally complex and biologically active dibrominated heterocycles.[5][6] These natural products, often alkaloids, are thought to be part of the sponge's chemical defense mechanisms.[6] Notable examples include:

-

Brominated Pyrroles: Sponges of the genus Agelas produce a variety of brominated pyrrole alkaloids, such as oroidin and sceptrin, which exhibit a range of activities including antimicrobial and anticancer effects.[5][7]

-

Brominated Indoles: Marine algae and sponges are also sources of brominated indoles, which have shown potential as anticancer and neuroprotective agents.

-

Brominated Tyrosine Derivatives: Sponges of the order Verongiida produce a diverse array of antimicrobial brominated alkaloids derived from tyrosine.[6]

Synthetic Methodologies: Crafting Bioactive Scaffolds

The synthesis of dibrominated heterocycles is a critical aspect of their development as therapeutic agents, allowing for the production of natural product analogues and the exploration of structure-activity relationships. Key synthetic strategies include:

-

Electrophilic Bromination: This is a common method for introducing bromine atoms onto heterocyclic rings. The choice of brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), and the reaction conditions are tailored to the reactivity of the specific heterocycle.

-

One-Pot Multi-functionalization: Recent advances have enabled the one-pot synthesis of complex dibrominated heterocycles. For example, a green one-pot method has been developed for the 2,3,6-trifunctionalization of N-alkyl/aryl indoles to produce 2-sulfoximidoyl-3,6-dibromo indoles.[8][9]

-

Total Synthesis of Complex Marine Natural Products: The intricate structures of many marine-derived dibrominated heterocycles have inspired elegant total syntheses. For instance, the total synthesis of sceptrin and ageliferin has been achieved through biomimetic approaches involving photocatalytic dimerizations.[5][10][11][12]

Therapeutic Applications and Mechanisms of Action

Dibrominated heterocycles have demonstrated a broad spectrum of pharmacological activities, with their mechanisms of action being an area of intense research.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of dibrominated heterocycles, revealing their ability to interfere with multiple cancer-associated signaling pathways.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

Many dibrominated heterocycles exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key signaling pathways and the activation of caspases, the executioner enzymes of apoptosis.

A notable example is the marine alkaloid 3,10-dibromofascaplysin , which has been shown to be a potent inducer of apoptosis in drug-resistant prostate cancer cells.[1][13][14][15] Mechanistic studies have identified the c-Jun N-terminal kinase (JNK) signaling pathway as a key molecular target.[1][13][14][15] The JNK pathway is a critical regulator of cellular stress responses, and its sustained activation can lead to apoptosis.[6][9][10][11][16]

JNK signaling pathway activated by 3,10-dibromofascaplysin (DBF).

Another well-studied mechanism is the disruption of mitochondrial function and the release of intracellular calcium. A synthetic dibromopyrrole derivative, N-(4,5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), has been shown to induce apoptosis in cancer cells by increasing intracellular Ca²⁺ concentration, leading to the activation of caspase-9 and caspase-3.[11]

Apoptosis induction by a synthetic dibromopyrrole derivative (B6).

Quantitative Data on Anticancer Activity

The anticancer potency of dibrominated heterocycles is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrole-imidazole Alkaloids | Dibromophakellstatin | Ovarian (OVXF 899L) | 0.60 | [17] |

| Glioblastoma (CNXF 498NL) | 0.93 | [17] | ||

| Non-small cell lung (LXF 529L) | 0.96 | [17] | ||

| Fascaplysin Alkaloids | 3,10-Dibromofascaplysin | Prostate (22Rv1) | ~1.0 | [1][13][14][15] |

| Synthetic Bromopyrroles | B6 | Colon (LOVO) | 3.9 | [11] |

| Cervical (HeLa) | 4.2 | [11] |

Antimicrobial Activity: A Defense Against Pathogens

The prevalence of antibiotic resistance has spurred the search for novel antimicrobial agents, and marine-derived dibrominated heterocycles have emerged as promising candidates.[18][19][20][21][22]

Mechanism of Action: Disruption of Biofilms and Other Targets

One of the key antimicrobial mechanisms of these compounds is the inhibition of biofilm formation, a crucial survival strategy for many pathogenic bacteria.[13][18] Dibrominated pyrrole-imidazole alkaloids, such as those found in the sponge Stylissa massa, have been shown to significantly reduce biofilm formation in E. coli.[13][18] Other proposed antimicrobial mechanisms include the disruption of bacterial cell membranes and the inhibition of essential enzymes.[17][19][23]

Quantitative Data on Antimicrobial Activity

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Bromopyrrole Alkaloids | Dibromoisophakellin | E. coli (biofilm) | - (significant reduction) | [18] |

| Dibromophakellin | E. coli (biofilm) | - (significant reduction) | [18] | |

| Bromotyrosine Alkaloids | (+)-Aeroplysinin-1 | MRSA | <32 | [6] |

Neuroprotective Potential: Guarding Against Neurodegeneration

Emerging evidence suggests that certain dibrominated heterocycles may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[23][24][25][26][27][28][29][30][31][32][33]

Mechanism of Action: Modulation of Calcium Homeostasis and Antioxidant Effects

The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including the modulation of intracellular calcium levels and antioxidant activity.[23][24][25][26][27][28][29][30][31][32][33] For instance, four bromopyrrole alkaloids from the sponge Axinella verrucosa were found to counteract increases in intracellular calcium in rat neurons, a key event in excitotoxicity-induced neuronal death.[24] The antioxidant properties of brominated phenols from marine algae may also contribute to their neuroprotective effects by mitigating oxidative stress, a common factor in neurodegenerative pathologies.[26]

Structure-Activity Relationships (SAR): Fine-Tuning for Therapeutic Efficacy

Understanding the structure-activity relationships of dibrominated heterocycles is crucial for optimizing their therapeutic potential. Key insights from SAR studies include:

-

Role of Bromination: The number and position of bromine atoms on the heterocyclic ring can significantly impact biological activity. For example, in a series of pyrrole-imidazole alkaloids, debromination of the pyrrole moiety led to a complete loss of antitumor activity, highlighting the critical role of bromine.[17]

-

Importance of the Heterocyclic Core: The nature of the heterocyclic scaffold itself is a key determinant of activity. SAR studies on pyrrole-derived cannabinoids have shown that the pyrrole ring is a crucial element for their interaction with cannabinoid receptors.[34]

-

Side Chain Modifications: Alterations to the side chains attached to the heterocyclic core can fine-tune potency and selectivity.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of dibrominated heterocycles.

Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid[35][36]

This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 4,5-dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylate (1.5 g, 0.004 moles) in dimethyl sulfoxide (DMSO) (100 mL) in a round-bottom flask under a nitrogen atmosphere at room temperature.

-

Base Addition: Add potassium tert-butoxide (2.5 g, 0.022 moles) to the stirred solution.

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.

-

Work-up: Pour the reaction mixture into water (600 mL) and extract twice with diethyl ether. Discard the ether extracts.

-

Acidification and Extraction: Acidify the aqueous phase with H₃PO₄ and extract with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over MgSO₄.

-

Isolation: Remove the solvent under reduced pressure to obtain the product as a clear oil (1.4 g).

General Protocol for Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the in vitro anticancer activity of a test compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dibrominated heterocyclic compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General workflow for the discovery and development of dibrominated heterocycles.

Preclinical and Clinical Development Landscape

While the majority of research on dibrominated heterocycles is still in the preclinical stage, the potent and diverse biological activities of these compounds have positioned them as attractive candidates for further development. Several marine-derived compounds are currently in various phases of clinical trials for a range of indications, primarily cancer.[1][5][15][34][35][36][37] Although specific information on dibrominated heterocycles in clinical trials is limited, the broader success of marine natural products in drug development underscores the therapeutic potential of this chemical space. Continued preclinical evaluation of promising dibrominated heterocyclic leads, focusing on their pharmacokinetic and toxicological profiles, will be crucial for their translation into the clinic.

Conclusion and Future Perspectives

Dibrominated heterocycles represent a fascinating and promising class of compounds with a diverse array of therapeutic applications. Their origins in the unique chemical ecology of the marine environment, coupled with the power of modern synthetic chemistry, provide a rich platform for the discovery of novel drug candidates. The mechanisms of action elucidated to date, particularly in the realm of oncology, highlight their ability to modulate key cellular pathways with high potency. As our understanding of the structure-activity relationships of these compounds deepens and more preclinical data becomes available, the path toward the clinical development of dibrominated heterocyclic-based therapies becomes increasingly clear. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in cancer, infectious diseases, and neurodegeneration.

References

-

[Synthesis and antimicrobial screening of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][10][11][38] thiadiazine derivatives - PMC - NIH]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of heterocycles via 2-picolinium bromide and antimicrobial activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current Status of Marine-Derived Compounds as Warheads in Anti-Tumor Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. paulogentil.com [paulogentil.com]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical Evaluation of Marine Natural Products for Neuroscience Drug Discovery [labroots.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Bioactive Marine Drugs and Marine Biomaterials for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scitechnol.com [scitechnol.com]

- 26. mdpi.com [mdpi.com]

- 27. Marine Biocompounds for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. ijirt.org [ijirt.org]

- 30. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija [lmaleidykla.lt]

- 31. Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 34. marinepharmacology.org [marinepharmacology.org]

- 35. scispace.com [scispace.com]

- 36. scitechnol.com [scitechnol.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

In silico modeling of 4,6-Dibromobenzooxazole-2-thione interactions

An In-Depth Technical Guide to the In Silico Modeling of 4,6-Dibromobenzooxazole-2-thione Interactions

Authored by: A Senior Application Scientist

Abstract

The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery, enabling the rapid and cost-effective evaluation of small molecule interactions with biological targets. This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 4,6-Dibromobenzooxazole-2-thione, a member of the pharmacologically significant benzoxazole class.[1][2] We will navigate the complete computational workflow, from target selection and system preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale and expert insights required to generate robust and reliable computational data.

Introduction: The Rationale for In Silico Analysis

4,6-Dibromobenzooxazole-2-thione belongs to the benzoxazole family of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Specifically, derivatives of this class have been investigated as potent inhibitors of critical enzymes in disease pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer.[3]

In silico modeling provides an indispensable toolkit for predicting and analyzing the molecular interactions that underpin these biological activities before committing to costly and time-consuming wet-lab synthesis and testing.[4][5] By simulating the binding of a ligand like 4,6-Dibromobenzooxazole-2-thione to a protein target, we can elucidate its binding mode, predict its affinity, and understand the stability of the resulting complex at an atomic level.[6] This guide will use VEGFR-2 (PDB ID: 2OH4) as a representative target to illustrate the complete modeling pipeline.

The Computational Drug Discovery Workflow: An Overview

The process of modeling a ligand-protein interaction is a multi-stage endeavor, designed to progressively refine our understanding of the system. Each step builds upon the last, moving from a static, predictive pose to a dynamic, solvated system that more closely mimics physiological conditions.

Part I: System Preparation - The Foundation of Accuracy

The quality of your input structures directly dictates the reliability of your results. This preparatory phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Target Protein Preparation (VEGFR-2)

The goal is to clean the crystallographic structure obtained from the Protein Data Bank (PDB) to make it suitable for simulation.

Protocol:

-

Obtain Structure: Download the crystal structure of VEGFR-2 (e.g., PDB ID: 2OH4) from the RCSB PDB database.

-

Clean the PDB File:

-

Remove Non-essential Molecules: Delete water molecules, co-factors, and any co-crystallized ligands. This is crucial as we want to study the binding of our specific ligand in isolation initially.

-

Handle Missing Residues/Atoms: Check the PDB file for missing loops or side-chain atoms. Use software like Modeller or the SWISS-MODEL server to reconstruct these missing segments if they are far from the binding site. For this guide, we assume a complete structure.

-

-

Protonation and Charge Assignment:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Use software like HADDOCK or the pdb2gmx tool in GROMACS to add hydrogens according to the appropriate protonation states at a physiological pH (e.g., 7.4).[7]

-

Assign Charges: Assign atomic charges using a force field (e.g., AMBER, CHARMM). This step is vital for accurately calculating electrostatic interactions.[8][9]

-

-

Final Output: Save the prepared protein as a .pdbqt file for docking (with charges and atom types) or a .gro file for MD simulations.

Ligand Preparation (4,6-Dibromobenzooxazole-2-thione)

The ligand must be converted from a 2D representation to a three-dimensional, energy-minimized structure.

Protocol:

-

2D Sketch: Draw the structure of 4,6-Dibromobenzooxazole-2-thione using chemical drawing software like ChemDraw or MarvinSketch.

-

2D to 3D Conversion: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: The initial 3D structure is not energetically favorable. Perform an energy minimization using a force field (e.g., MMFF94) to relax the structure to its lowest energy state. This ensures the ligand has realistic bond lengths and angles.

-

Charge Calculation & Torsion Definition: Assign partial charges (e.g., Gasteiger charges). For docking, it's essential to define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore.

-

Final Output: Save the prepared ligand in the appropriate format, such as .pdbqt for AutoDock.

Part II: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.[6][10] It uses a search algorithm to explore possible binding modes and a scoring function to rank them based on predicted binding affinity.[11]

Step-by-Step Docking Protocol (using AutoDock as an example)

-

Define the Binding Site: The first step is to tell the software where to search. A "grid box" is defined around the known active site of the target protein. The size of this box is critical: too small, and you might miss the correct pose; too large, and the search becomes computationally expensive and less accurate.

-

Run the Docking Algorithm: A search algorithm, such as a Genetic Algorithm or Monte Carlo simulation, is used to explore different ligand conformations and orientations within the grid box.[6][12]

-

Scoring and Ranking: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The poses are then ranked, with the lowest energy score representing the most favorable predicted binding mode.

-

Analysis of Results: The top-ranked poses are visually inspected to analyze key molecular interactions, such as:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Major contributors to the overall binding energy.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

Interpreting Docking Data

The output of a docking simulation is typically summarized in a table.

| Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -9.8 | LYS868, GLU885 | Hydrogen Bond |

| VAL848, LEU1035 | Hydrophobic | ||

| 2 | -9.5 | CYS919, ASP1046 | Hydrogen Bond |

| 3 | -9.1 | PHE1047 | Pi-Pi Stacking |

This is a hypothetical table for illustrative purposes.

Expert Insight: A low binding energy (more negative) suggests a stronger interaction. However, this score is a prediction. It is the quality of the interactions (e.g., forming hydrogen bonds with key catalytic residues) that provides confidence in the predicted pose.

Part III: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex in a simulated physiological environment.[13][14]

MD Simulation Protocol (using GROMACS as an example)

-

System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box, which is then filled with water molecules (solvation) to mimic the cellular environment. Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

-

Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes or unfavorable geometries.

-